(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHEVUNNACLIL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Conventional and Microwave-Assisted Approaches
Reaction Mechanism and General Protocol
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 3,4-dichloroacetophenone with furfural (furan-2-carbaldehyde) to form the α,β-unsaturated ketone. The reaction proceeds via deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.
Conventional Method
- Conditions : Ethanol or methanol solvent, 40% NaOH or KOH catalyst, room temperature to 60°C, 4–12 hours.
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.
- Yield : 65–78%.
Microwave-Assisted Method
- Conditions : Solvent-free or ethanol solvent, 40% NaOH catalyst, microwave irradiation (300–500 W), 5–15 minutes.
- Workup : Direct precipitation or column chromatography.
- Yield : 85–92%.
Table 1. Comparative Analysis of Claisen-Schmidt Conditions
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional | NaOH | Ethanol | 60°C | 12 h | 68 |
| Microwave | NaOH | Solvent-free | 100°C | 10 min | 90 |
| Conventional | KOH | Methanol | RT | 8 h | 72 |
Optimization of Reaction Parameters
Catalyst Selection
Sodium hydroxide (40% aqueous) outperforms potassium hydroxide in achieving higher yields due to its stronger base strength, which accelerates enolate formation. Heterogeneous catalysts like NaOH-supported alumina have been explored but show no significant advantage in this system.
Solvent Effects
Ethanol is preferred for its ability to dissolve both aromatic ketones and aldehydes. Solvent-free microwave conditions minimize side reactions, such as aldol dimerization, and reduce reaction time.
Stereochemical Control
The (E)-configuration of the α,β-unsaturated ketone is favored due to the conjugation stability of the trans isomer. Nuclear Overhauser Effect (NOE) spectroscopy confirms the absence of coupling between the α-proton and furan ring protons, validating the (E)-geometry.
Alternative Synthetic Pathways
Meerwein Arylation Followed by Condensation
A two-step approach involves the synthesis of furfural derivatives via Meerwein arylation, followed by Claisen-Schmidt condensation:
Sonogashira Coupling and Isomerization
A palladium-catalyzed Sonogashira coupling between 3,4-dichlorophenylacetylene and furan-2-carbonyl chloride, followed by acid-catalyzed isomerization, has been reported for chalcone synthesis. However, this method is less efficient (yield: 50–60%) and rarely used for the target compound.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Infrared (IR) Spectroscopy
Challenges and Practical Considerations
Biological Relevance and Structure-Activity Relationships (SAR)
While beyond the scope of preparation methods, SAR studies indicate that the 3,4-dichlorophenyl group enhances hydrophobic interactions in enzyme binding, as demonstrated in urease inhibition assays (IC₅₀ = 21.05 ± 3.52 µM for analog 4f ). The furan ring contributes to π-π stacking with biological targets.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. Its anti-inflammatory and anticancer effects could be related to the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Spectral Features
- Substituent Effects on Melting Points : The pyrrole analog (compound 15) has a higher melting point (238°C) than the furan-containing target compound (172°C), likely due to enhanced hydrogen bonding from the N-H group in pyrrole .
- Electronic Effects : The C=O stretch in the pyrrole derivative (1656 cm⁻¹) is slightly higher than in the furan analog (1649 cm⁻¹), suggesting reduced conjugation in the former due to electron donation from the pyrrole nitrogen .
Electronic and Reactivity Profiles
Table 2: DFT-Derived Electronic Properties
- Conjugation Length and HOMO-LUMO Gaps: Xue et al. demonstrated that extended conjugation (e.g., in quinolone chalcones) lowers the HOMO-LUMO gap (2.5–4.0 eV), enhancing charge transfer properties . The target compound’s dichlorophenyl and furan groups may similarly influence its electronic profile, though specific data are lacking.
Crystallographic and Supramolecular Features
- Crystal Packing : The dichlorophenyl-hydroxyphenyl analog () crystallizes in a triclinic system (space group P1) with O-H···O hydrogen bonds stabilizing the lattice. In contrast, methoxy-substituted chalcones (e.g., in ) form layered structures via π-π stacking, suggesting that electron-donating substituents enhance intermolecular interactions .
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structural features that include a furan ring and a dichlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Molecular Formula : C13H8Cl2O2
- Molecular Weight : 267.11 g/mol
- CAS Number : 209600-08-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymes involved in metabolic processes.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Inhibitory effects observed against Gram-positive and Gram-negative strains | |
| Fungi | Effective against various fungal species |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
- Signal Transduction Modulation : It can affect various signaling pathways related to apoptosis and inflammation.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Effects : A study conducted by Umesha et al. demonstrated that the compound exhibited potent antimicrobial activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent for infectious diseases .
- Anti-inflammatory Mechanisms : Research published in the Bulgarian Chemical Communications highlighted the anti-inflammatory properties of chalcones, including this compound, showing significant inhibition of COX and LOX pathways .
- Anticancer Potential : A recent publication in a peer-reviewed journal reported that this compound induced apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as an anticancer drug candidate .
Q & A
Basic: What are the standard synthesis protocols for (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one?
Answer:
The synthesis typically involves a multi-step process. A common approach includes:
Aldol Condensation : Reacting 3,4-dichloroacetophenone with furan-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol).
Isomerization : Ensuring the (2E)-configuration via thermal or catalytic methods (e.g., iodine in DMF at 80°C).
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures).
Critical reaction parameters include:
- Temperature : 60–80°C for optimal enone formation .
- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates .
- Catalysts : Acidic/basic catalysts (e.g., piperidine or acetic acid) improve stereoselectivity .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (C-H aromatic) .
- Mass Spectrometry : Molecular ion peaks at m/z 294–296 (M⁺) with fragmentation patterns matching dichlorophenyl and furyl groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Screening : DMF or THF improves solubility of aromatic intermediates .
- Catalyst Selection : Piperidine (10 mol%) enhances enone isomerization efficiency by 20–30% .
- Temperature Control : Maintaining 70–75°C reduces side reactions (e.g., furan ring opening) .
- In Situ Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks reaction progress .
Table 1 : Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 60 | 45 |
| DMF | Piperidine | 75 | 82 |
| THF | Acetic Acid | 70 | 68 |
Advanced: How do computational models predict the compound’s electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) basis set reveals:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity .
- Electrostatic Potential Maps : High electron density on the carbonyl oxygen and furan ring, favoring nucleophilic attacks .
- Reactivity Sites : The α,β-unsaturated ketone is prone to Michael additions .
Figure 1 : DFT-optimized geometry showing planar enone conformation .
Advanced: How to address contradictions in reported biological activities?
Answer:
Discrepancies in antimicrobial or anticancer studies can arise from:
- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability .
- Validation Methods :
- Replicate assays under standardized conditions (CLSI guidelines) .
- Cross-validate with in silico docking (e.g., AutoDock Vina) to confirm target binding .
Advanced: What are the key considerations in designing derivatives for enhanced activity?
Answer:
Structural modifications focus on:
- Electron-Withdrawing Groups : Introducing nitro (-NO₂) or cyano (-CN) at the 3,4-dichlorophenyl ring enhances electrophilicity .
- Heterocycle Replacement : Substituting furan with thiophene improves metabolic stability .
- Hybrid Molecules : Conjugation with triazole or thiadiazole moieties targets dual biological pathways .
Table 2 : IC₅₀ values of derivatives against M. tuberculosis:
| Derivative | IC₅₀ (µM) |
|---|---|
| Parent Compound | 12.3 |
| Nitro-Substituted | 5.8 |
| Thiophene Analog | 7.2 |
Basic: What are the common chemical reactions this compound undergoes?
Answer:
Key reactions include:
- Oxidation : Epoxidation (e.g., with m-CPBA) forms an epoxide at the enone moiety .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields saturated ketones .
- Cycloaddition : Diels-Alder reactions with dienes (e.g., anthracene) generate polycyclic adducts .
Advanced: How does crystallographic data inform the compound’s molecular conformation?
Answer:
X-ray diffraction (e.g., CCDC 1988019) reveals:
- Bond Lengths : C=O (1.21 Å) and C=C (1.34 Å) confirm enone conjugation .
- Dihedral Angles : 178.5° between dichlorophenyl and furan rings, indicating near-planarity .
- Packing Interactions : C-H···O and π-π stacking (3.8 Å) stabilize the crystal lattice .
Figure 2 : Crystal structure highlighting intramolecular hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
